molecular formula C11H12O7 B1249778 Butanedioic acid, 2,3-dihydroxy-2-((4-hydroxyphenyl)methyl)-, (2R,3S)- CAS No. 35388-57-9

Butanedioic acid, 2,3-dihydroxy-2-((4-hydroxyphenyl)methyl)-, (2R,3S)-

Cat. No. B1249778
CAS RN: 35388-57-9
M. Wt: 256.21 g/mol
InChI Key: TUODPMGCCJSJRH-LDYMZIIASA-N
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Description

Butanedioic acid, 2,3-dihydroxy-2-((4-hydroxyphenyl)methyl)-, (2R,3S)- is a natural product found in Actaea simplex, Actaea cimicifuga, and other organisms with data available.

Scientific Research Applications

Corrosion and Scale Inhibitors

Butanedioic acid derivatives such as 2,3-bis(dihydroxyphosphonyl)-1,4-butanedioic acid have been researched for their application as corrosion and scale inhibitors. These compounds, synthesized through acid-catalyzed hydrolysis, demonstrate effectiveness in preventing material degradation in various industrial settings (Mikroyannidis, 1987).

Metabolic Pathways in Bacteria

Studies have explored the novel metabolic pathways involving Butanedioic acid derivatives in bacteria. For instance, the metabolism of Bisphenol A (BPA) by aerobic bacteria results in the production of compounds like 2,3-bis(4-hydroxyphenyl)-1,2-propanediol through skeletal rearrangement processes (Spivack, Leib & Lobos, 1994).

Synthesis Applications

Butanedioic acid derivatives are used in enantioselective synthesis processes. For example, (S)-2-(Aminomethyl)butanedioic acid can be synthesized using chiral β-alanine α-enolate equivalents, demonstrating the compound's role in advanced chemical synthesis techniques (Arvanitis, Motevalli & Wyatt, 1996).

Plant Systemic Defense Responses

Research in the field of agriculture has shown that stereoisomers of 2,3-butanediol, closely related to butanedioic acid derivatives, can elicit systemic defense responses in plants against viruses. This finding is significant in developing biologically based plant protection strategies (Kong, Shin, Kim & Ryu, 2018).

Green Chemistry Applications

In green chemistry, butanedioic acid derivatives like 2,3-butanediol are used for the dehydration process to produce environmentally friendly compounds such as butanone. This application highlights the role of these derivatives in sustainable chemical production processes (Zhang, Yu, Ji & Huang, 2012).

properties

CAS RN

35388-57-9

Product Name

Butanedioic acid, 2,3-dihydroxy-2-((4-hydroxyphenyl)methyl)-, (2R,3S)-

Molecular Formula

C11H12O7

Molecular Weight

256.21 g/mol

IUPAC Name

(2R,3S)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid

InChI

InChI=1S/C11H12O7/c12-7-3-1-6(2-4-7)5-11(18,10(16)17)8(13)9(14)15/h1-4,8,12-13,18H,5H2,(H,14,15)(H,16,17)/t8-,11-/m1/s1

InChI Key

TUODPMGCCJSJRH-LDYMZIIASA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@]([C@@H](C(=O)O)O)(C(=O)O)O)O

SMILES

C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O

synonyms

(p-hydroxybenzyl)tartaric acid
piscidic acid
piscidic acid, (S-(R*,S*))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butanedioic acid, 2,3-dihydroxy-2-((4-hydroxyphenyl)methyl)-, (2R,3S)-
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